2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is a chemical compound with the molecular formula C13H14N2O5 and a CAS number of 295357-66-3. This compound is recognized for its role in various scientific fields, including chemistry, biology, and medicine. It serves as an important intermediate in the synthesis of complex organic molecules and is utilized in biochemical studies to explore interactions with biological molecules. Additionally, it acts as an impurity standard in pharmaceutical quality control, particularly concerning lenalidomide, a therapeutic agent used in cancer treatment .
The synthesis of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid typically involves a hydrogenation reaction. The general method includes the following steps:
This method highlights the importance of controlled conditions and specific reagents to achieve the desired compound effectively.
The molecular structure of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid can be described as follows:
The structural representation can be visualized through its InChI key: DVFZIZCDDQITQV-UHFFFAOYSA-N.
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid undergoes various chemical reactions, which include:
These reactions are essential for understanding the compound's reactivity and potential applications in organic synthesis.
The mechanism of action for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid primarily relates to its interactions within biochemical pathways. While specific mechanisms are not extensively detailed in available literature, it is known that compounds with similar structures often interact with biological targets through enzyme inhibition or modulation of signaling pathways. This interaction may affect cellular processes, making it a candidate for further investigation in medicinal chemistry .
The physical and chemical properties of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid include:
These properties are crucial for evaluating the compound's behavior in biological systems and its suitability for pharmaceutical applications.
The applications of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid span several scientific domains:
These applications underscore the compound's versatility and significance across multiple scientific disciplines.
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS 295357-66-3) is a dicarboxylic acid derivative with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol. Its structure comprises a 4-amino-1-oxoisoindoline moiety linked via a nitrogen-alkyl bridge to a glutaric acid backbone. This configuration enables specific interactions with biological targets, particularly through hydrogen bonding via its carboxylic acid groups (–COOH) and amine (–NH₂) functionality. The compound’s SMILES notation (O=C(O)C(N(CC1=C2C=CC=C1N)C2=O)CCC(O)=O) provides a precise two-dimensional representation, while its moderate topological polar surface area (120.93 Ų) and logP value (0.54) indicate balanced solubility and permeability characteristics [1] [10].
This molecule is primarily recognized as the hydrolyzed open-ring diacid metabolite of lenalidomide, an immunomodulatory drug used in hematologic malignancies. Lenalidomide undergoes pH-dependent hydrolysis in vivo, where cleavage of the lactam ring exposes the glutarate chain, yielding 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid. This transformation is critical because the metabolite retains pharmacologic activity but exhibits distinct pharmacokinetic properties compared to the parent drug. Analytical confirmation of its structure employs techniques like NMR (validating the isoindolinone proton environment) and LC-MS (detecting m/z 279.25 [M+H]⁺) [3] [5] [7].
Property | Value/Descriptor |
---|---|
CAS Registry Number | 295357-66-3 |
IUPAC Name | 2-(7-Amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid |
Molecular Formula | C₁₃H₁₄N₂O₅ |
Molecular Weight | 278.26 g/mol |
SMILES | O=C(O)C(N(CC1=C2C=CC=C1N)C2=O)CCC(O)=O |
Topological Polar Surface Area | 120.93 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
In pharmaceutical quality control, 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid is formally designated as Lenalidomide Impurity 3. It arises during synthesis (e.g., incomplete lactam formation) or via drug degradation under acidic or hydrolytic conditions. Regulatory agencies mandate strict control of this impurity due to its potential impact on drug efficacy and safety. Consequently, it is pharmacopoeially recognized in the United States Pharmacopeia (USP) as an analytical reference standard (Catalog No: 1A04790), with batches certified to ≥95% purity [3] [7] [9].
Its quantification is essential for compliance with ICH Q3A/B guidelines, which cap unidentified impurities at 0.10% and specified impurities like this at 0.15%. Analytical methods include reversed-phase HPLC (using C18 columns and UV detection at 220 nm) and LC-MS/MS, capable of detecting concentrations as low as 0.05 μg/mL. The impurity’s synthesis and characterization support method validation for quality control (QC) testing, abbreviated new drug applications (ANDAs), and commercial batch release [3] [5] [7]. Storage protocols require protection from hydrolysis—typically at 2–8°C in sealed containers—to maintain stability during use as a reference material [1] [2].
Aspect | Specification |
---|---|
Designation | Lenalidomide Impurity 3 / Open Ring Diacid |
Origin in Drug Product | Synthesis intermediate or hydrolytic degradant |
Regulatory Threshold | ≤0.15% (ICH Q3B) |
Purity Requirements | ≥95% (USP reference standard) |
Primary Detection Method | HPLC-UV (220 nm) or LC-MS/MS |
Storage Conditions | 2–8°C, desiccated, protected from light |
The documentation of 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid evolved in parallel with lenalidomide’s development. Early patent literature (2000s) described it as a synthetic intermediate but did not characterize it as a clinically relevant metabolite or impurity. By the late 2000s, pharmacokinetic studies identified it as a major circulating metabolite, prompting regulatory scrutiny. The USP incorporated it as an official impurity standard (Catalog No: 1A04790) by the early 2010s, reflecting harmonized pharmacopeial requirements [3] [5] [9].
Analytical challenges drove refinements in detection strategies. Initially, methods struggled to resolve it from structurally similar byproducts like dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate (CAS 1198299-50-1), an esterified synthetic precursor. Advances in chromatographic columns (e.g., polar-embedded C18 phases) and mass spectrometry later enabled precise discrimination. Furthermore, its inclusion in the European Pharmacopoeia (Ph. Eur.) and collaborative studies between manufacturers and pharmacopeias established standardized testing protocols for global markets [5] [7].
The compound’s role expanded beyond impurity control to a biomarker for lenalidomide metabolism in clinical trials. Studies correlating its plasma concentrations with lenalidomide’s efficacy in multiple myeloma patients highlighted its translational relevance. This dual identity—as both a critical impurity and a pharmacologically active species—exemplifies the compound’s scientific complexity [3] [7].
Table 3: Compound Synonyms and Regulatory Identifiers
Synonym/Identifier | Source/Application |
---|---|
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid | IUPAC Name |
Lenalidomide Impurity 3 | USP, FDA Regulatory Designation |
Lenalidomide Open Ring Diacid | Pharmacological Metabolite Term |
Pentanedioic acid, 2-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)- | Chemical Supplier Nomenclature |
CAS 295357-66-3 | Universal Chemical Identifier |
C₁₃H₁₄N₂O₅ | Molecular Formula |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8